Dalspinin

Structure-Activity Relationship Lipophilicity Isoflavone SAR

Dalspinin (5,7-dihydroxy-6-methoxy-3',4'-methylenedioxyisoflavone; CAS 83162-85-0; C₁₇H₁₂O₇; MW 328.27 g/mol) is a naturally occurring isoflavone isolated primarily from Dalbergia spinosa roots and later identified in Spermacoce hispida. Its defining structural feature is a 3',4'-methylenedioxy substituent on the B-ring, which distinguishes it from the more common 3',4'-dimethoxy or 3',4'-dihydroxy isoflavone analogs and confers unique physicochemical and biological properties relevant to research procurement decisions.

Molecular Formula C17H12O7
Molecular Weight 328.27 g/mol
CAS No. 83162-85-0
Cat. No. B14432510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalspinin
CAS83162-85-0
Molecular FormulaC17H12O7
Molecular Weight328.27 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O
InChIInChI=1S/C17H12O7/c1-21-17-10(18)5-13-14(16(17)20)15(19)9(6-22-13)8-2-3-11-12(4-8)24-7-23-11/h2-6,18,20H,7H2,1H3
InChIKeyJPTHUHXDIAJESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dalspinin (CAS 83162-85-0): Isoflavone Procurement Guide for Cardioprotective and Nanotechnology Research


Dalspinin (5,7-dihydroxy-6-methoxy-3',4'-methylenedioxyisoflavone; CAS 83162-85-0; C₁₇H₁₂O₇; MW 328.27 g/mol) is a naturally occurring isoflavone isolated primarily from Dalbergia spinosa roots [1] and later identified in Spermacoce hispida [2]. Its defining structural feature is a 3',4'-methylenedioxy substituent on the B-ring, which distinguishes it from the more common 3',4'-dimethoxy or 3',4'-dihydroxy isoflavone analogs and confers unique physicochemical and biological properties relevant to research procurement decisions.

Why Dalspinin Cannot Be Substituted by Generic Isoflavones: The Methylenedioxy Distinction


Dalspinin possesses a 3',4'-methylenedioxy bridge on the B-ring, whereas its closest structural analog dalspinosin bears 3',4'-dimethoxy groups and common isoflavones such as genistein or biochanin A carry hydroxy or methoxy substituents at these positions [1]. This methylenedioxy motif is not merely a minor structural variation—it alters hydrogen-bonding capacity, lipophilicity (ACD/LogP 2.82 for dalspinin vs. 2.60 for dalspinosin), metabolic stability toward cytochrome P450 enzymes, and the compound's redox behavior as demonstrated in comparative free-radical scavenging and nanoparticle synthesis studies [2][3]. Procurement of a generic isoflavone without this specific substitution pattern will yield divergent performance in antioxidant assays, nanomaterial templating, and structure-activity relationship (SAR) investigations.

Dalspinin (CAS 83162-85-0): Quantitative Differentiation Evidence Against Closest Analogs


Methylenedioxy vs. Dimethoxy B-Ring Substitution: Lipophilicity and Hydrogen-Bonding Differentiation

Dalspinin carries a 3',4'-methylenedioxy bridge, whereas its closest structural congener dalspinosin (CAS 78134-85-7) bears 3',4'-dimethoxy substituents [1]. This difference reduces the hydrogen-bond acceptor count on the B-ring from two ether oxygens to one bridged dioxolane system and measurably alters lipophilicity: dalspinin exhibits ACD/LogP 2.82 and LogD (pH 7.4) 1.31, while dalspinosin shows ACD/LogP 2.60 and LogD (pH 7.4) 1.53 . The lower LogD at physiological pH for dalspinin (ΔLogD = -0.22) predicts reduced passive membrane permeability and distinct tissue-distribution kinetics relative to dalspinosin. Furthermore, the methylenedioxy group is resistant to O-demethylation by CYP enzymes, a metabolic vulnerability of the dimethoxy analog, offering enhanced metabolic stability in cell-based and in vivo models [2].

Structure-Activity Relationship Lipophilicity Isoflavone SAR

ABTS Radical Cation Scavenging Rank Order: Head-to-Head Comparison with Dalspinosin and Artocarpins

In a direct head-to-head comparative study, Rajendran et al. (2004) evaluated dalspinin (DP) alongside dalspinosin (DPO), artocarpin (AR), cycloartocarpin (CAR), and dalspinin-7-O-galactoside (DPG) in the ABTS•⁺ radical cation decolorization assay in phosphate buffer (pH 7.4) [1]. The reduction of ABTS•⁺ followed the rank order: quercetin > morin > Trolox > AR > DPO > CAR > DP. Dalspinin (DP) exhibited the lowest ABTS•⁺ scavenging activity among the five tested Dalbergia flavonoids, with dalspinosin (DPO) ranking two positions higher. This rank order was corroborated by parallel O₂•⁻ scavenging and lipid peroxidation inhibition assays, which established that dalspinin's lower antioxidant capacity is directly attributable to its higher oxidation potential conferred by the electron-withdrawing methylenedioxy group [1].

Antioxidant Assay Free Radical Scavenging ABTS Assay

Gold Nanoparticle Synthesis and Catalytic Activity: Dalspinin as a Dual Reducing-Capping Agent Producing 10.5 nm Monodispersed AuNPs

Dalspinin uniquely functions as both a reducing and capping agent in the phyto-mediated synthesis of gold nanoparticles (AuNPs), eliminating the need for additional stabilizing surfactants [1]. Under optimized conditions, dalspinin yields highly monodispersed, spherical AuNPs with a mean diameter of 10.5 ± 0.37 nm and a surface plasmon resonance (SPR) band at 532 nm, as confirmed by HR-TEM, SAED, XRD, and UV-Vis spectroscopy. The AuNPs remained stable without aggregation for over 5 months. In catalytic degradation studies, the dalspinin-synthesized AuNPs achieved complete degradation of Congo red and methyl orange following pseudo-first-order kinetics, with rate constants of 4.5 × 10⁻³ s⁻¹ (R² = 0.9959) and 1.7 × 10⁻³ s⁻¹ (R² = 0.9918), respectively [1]. In a separate study, dalspinosin was also employed as a reducing/capping agent for AuNP synthesis, producing an SPR band at 526 nm—a 6 nm hypsochromic shift relative to dalspinin-AuNPs, indicating distinct nanoparticle size or morphology outcomes depending on the isoflavone scaffold employed [2].

Green Nanotechnology Gold Nanoparticles Catalytic Degradation

X-ray Crystal Structure Authentication: Definitive Structural Proof and Unique Intramolecular Hydrogen Bonding

The single-crystal X-ray structure of dalspinin has been determined, providing definitive atomic-level authentication that supports quality control of commercial samples and SAR modeling [1]. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 3.970(1) Å, b = 23.607(5) Å, c = 14.633(3) Å, β = 94.46(3)°, V = 1367.2(5) ų, D_calc = 1.595 g/cm³, and Z = 4. The molecular structure is characterized by a short intramolecular O–H···O=C hydrogen bond [O···O distance indicative of strong hydrogen bonding] and a large tilt angle between the two rigid ring systems (chromone and benzodioxole planes) [1]. This non-planar conformation, enforced by the methylenedioxy bridge geometry, is distinct from the more planar structures reported for genistein and biochanin A, which lack the B-ring constraint [2]. The crystal packing is dictated by intermolecular hydrogen bonds and π-π stacking interactions unique to the dalspinin scaffold.

Crystal Structure X-ray Crystallography Structural Authentication

Oxidation-Potential-Dependent Radical Scavenging: Methylenedioxy Group Elevates Oxidation Potential Relative to Dimethoxy Analogs

The Rajendran et al. (2004) study established that the scavenging of superoxide anion (O₂•⁻), inhibition of lipid peroxidation, and prevention of DNA scission by Dalbergia flavonoids are all governed by their oxidation potentials [1]. Dalspinin (DP), bearing the electron-withdrawing methylenedioxy substituent, exhibited the lowest radical scavenging activity across all three assays (ABTS•⁺, O₂•⁻, lipid peroxidation), consistent with a higher oxidation potential compared to dalspinosin (DPO) which carries electron-donating methoxy groups. Dalspinosin (DPO) ranked above dalspinin (DP) in all comparative assays within this study. The structure-activity relationship analysis demonstrated that replacing the methylenedioxy bridge of dalspinin with the dimethoxy substitution of dalspinosin lowers the oxidation potential and thereby enhances radical scavenging capacity [1].

Electrochemistry Structure-Activity Relationship Oxidation Potential

Natural Occurrence Profile: Phylogenetic Distribution Across Dalbergia and Spermacoce Genera Enables Sourcing Traceability

Dalspinin has been isolated from multiple independent plant sources: the roots of Dalbergia spinosa [1][2], Dalbergia congesta [3], Dalbergia horrida [4], and the whole plant of Spermacoce hispida (Linn.) [5]. This multi-species occurrence provides procurement flexibility and enables cross-referencing of isolation yields. In Dalbergia congesta roots, dalspinin was obtained alongside cearoin (a benzophenone) and two new isoflavonoids (dalcongestin and a tetramethoxyisoflavone), while in S. hispida it co-occurs with β-sitosterol, ursolic acid, quercetin, and rutin [5]. In contrast, dalspinosin has been reported primarily from Dalbergia spinosa and Dalbergia coromandeliana but not from Spermacoce species, limiting its sourcing diversity [1][2].

Phytochemistry Natural Product Sourcing Chemotaxonomy

Dalspinin (CAS 83162-85-0): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Isoflavone Structure-Activity Relationship (SAR) Studies Requiring a Methylenedioxy-Containing Reference Compound

Dalspinin is the primary methylenedioxy-bearing isoflavone reference standard for SAR campaigns investigating how B-ring substitution pattern (methylenedioxy vs. dimethoxy vs. dihydroxy) modulates target binding, metabolic stability, and cellular permeability. As demonstrated in Section 3, dalspinin's ACD/LogP of 2.82 and LogD (pH 7.4) of 1.31 provide a distinct physicochemical anchor point relative to dalspinosin (LogP 2.60; LogD 1.53) and genistein (LogP ~2.0) . Researchers constructing isoflavone SAR tables should include dalspinin as the methylenedioxy representative to avoid a critical substitution-pattern gap that would otherwise confound activity-cliff analysis.

Green Synthesis of Monodispersed Gold Nanoparticles for Catalytic Degradation of Azo Dyes

Dalspinin is specifically validated as a dual reducing-capping agent for the phyto-mediated synthesis of highly monodispersed, spherical AuNPs with a mean diameter of 10.5 ± 0.37 nm, SPR at 532 nm, and colloidal stability exceeding 5 months [1]. These dalspinin-synthesized AuNPs exhibit pseudo-first-order catalytic degradation of Congo red (k = 4.5×10⁻³ s⁻¹, R² = 0.9959) and methyl orange (k = 1.7×10⁻³ s⁻¹, R² = 0.9918). This application scenario is exclusive to dalspinin; no other Dalbergia isoflavone has been shown to produce AuNPs with this specific combination of size, monodispersity, stability, and characterized catalytic kinetics.

Cardioprotective Hypoxia Model Studies Using the Dalspinin Glycoside (DBG) as a Positive Control

Dalspinin-7-O-β-D-galactopyranoside (DBG), the galactosylated derivative of dalspinin, has demonstrated statistically significant protection of H9c2 cardiomyocytes against CoCl₂-induced hypoxic injury by attenuating oxidative stress markers (reduced MDA and LDH; increased SOD and GSH) and modulating apoptosis regulators (downregulation of HIF-1α, Bax, cleaved caspase-3; upregulation of Bcl-2) [2]. Researchers designing cardioprotective natural product screens should procure dalspinin as the aglycone precursor for semi-synthetic DBG preparation, as the methylenedioxy-containing aglycone scaffold is essential to the observed pharmacology—dalspinosin or other dimethoxy isoflavone aglycones would yield glycosides with uncharacterized cardioprotective profiles.

Crystallographic Reference Standard for Isoflavone Conformational Analysis and Computational Docking

The solved single-crystal X-ray structure of dalspinin (monoclinic P2₁/n; a = 3.970, b = 23.607, c = 14.633 Å; β = 94.46°; V = 1367.2 ų; D_calc = 1.595 g/cm³) [3] provides a definitive conformational reference for computational chemists performing molecular docking, pharmacophore modeling, or molecular dynamics simulations involving methylenedioxy-substituted isoflavones. The large inter-ring tilt angle and short intramolecular O–H···O=C hydrogen bond observed in dalspinin are conformational features not captured by generic isoflavone crystal structures (e.g., genistein or biochanin A), and their omission from simulation starting geometries can introduce systematic errors in predicted binding poses.

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